molecular formula C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ B612672 Human GLP-1-(7-36)-amide Acetate CAS No. 1119517-19-9

Human GLP-1-(7-36)-amide Acetate

Cat. No.: B612672
CAS No.: 1119517-19-9
InChI Key:
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Description

Human GLP-1-(7-36)-amide Acetate, also known as glucagon-like peptide-1-(7-36)-amide acetate, is a biologically active peptide derived from the proglucagon gene. It plays a crucial role in glucose metabolism by enhancing insulin secretion in a glucose-dependent manner. This peptide is of significant interest in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control and promote weight loss.

Scientific Research Applications

Human GLP-1-(7-36)-amide Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose homeostasis and insulin secretion.

    Medicine: Explored as a therapeutic agent for type 2 diabetes mellitus and obesity. It is also used in the development of GLP-1 receptor agonists.

    Industry: Utilized in the production of diagnostic kits and assays for measuring GLP-1 levels in biological samples.

Mechanism of Action

GLP-1 receptor agonists promote strategic changes in the pathophysiological pathway of T2D and improve the secretion of glucagon and insulin, which results in a reduction in blood glucose levels and the promotion of weight loss . They also act as a neurotransmitter responsible for signaling satiety via the brainstem-hypothalamus .

Safety and Hazards

The introduction of GLP-1 receptor agonists for the treatment of diabetes was associated with questions surrounding their safety, principally with regard to medullary thyroid cancer, pancreatitis, and pancreatic cancer .

Future Directions

Oral semaglutide, a glucagon-like peptide 1 receptor agonist, effectively reduces glycated hemoglobin (HbA1c) levels and body weight in a broad spectrum of patients with T2D and shows cardiovascular safety . It broadens therapy options and facilitates the adoption of earlier GLP-1 RA treatment once T2D patients present low rates of treatment discontinuation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Human GLP-1-(7-36)-amide Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by rigorous quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: Human GLP-1-(7-36)-amide Acetate primarily undergoes:

    Hydrolysis: The peptide can be hydrolyzed by enzymes like dipeptidyl peptidase-4 (DPP-4), resulting in the formation of inactive metabolites.

    Oxidation: Methionine residues within the peptide can undergo oxidation, affecting its stability and activity.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using DPP-4 at physiological pH and temperature.

    Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.

Major Products Formed:

    Hydrolysis Products: GLP-1-(9-36)-amide, an inactive metabolite.

    Oxidation Products: Oxidized methionine derivatives.

Comparison with Similar Compounds

    Exendin-4: A GLP-1 receptor agonist with a longer half-life than Human GLP-1-(7-36)-amide Acetate.

    Liraglutide: A synthetic GLP-1 analog used in the treatment of type 2 diabetes and obesity.

    Semaglutide: Another GLP-1 analog with a longer duration of action and improved efficacy.

Uniqueness: this compound is unique due to its natural origin and physiological role in glucose metabolism. Unlike synthetic analogs, it is rapidly degraded by DPP-4, necessitating frequent administration or modification for therapeutic use .

Properties

CAS No.

1119517-19-9

Molecular Formula

C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂

sequence

One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2

Synonyms

Human GLP-1-(7-36)-amide Acetate

Origin of Product

United States

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